BenchChemオンラインストアへようこそ!

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Data Availability Primary Literature Gap Medicinal Chemistry

The compound 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 946316-89-8) is a synthetic small molecule belonging to the isoxazole-acetamide class, characterized by a thiophene substituent at the isoxazole 5-position and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. Its molecular formula is C₁₆H₁₁F₃N₂O₂S, with a molecular weight of 352.33 g/mol.

Molecular Formula C16H11F3N2O2S
Molecular Weight 352.33
CAS No. 946316-89-8
Cat. No. B2618496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS946316-89-8
Molecular FormulaC16H11F3N2O2S
Molecular Weight352.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O2S/c17-16(18,19)10-3-1-4-11(7-10)20-15(22)9-12-8-13(23-21-12)14-5-2-6-24-14/h1-8H,9H2,(H,20,22)
InChIKeyQQJNKWJIDJWDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946316-89-8 – 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Core Structural Identity and Procurement Baseline


The compound 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 946316-89-8) is a synthetic small molecule belonging to the isoxazole-acetamide class, characterized by a thiophene substituent at the isoxazole 5-position and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen [1]. Its molecular formula is C₁₆H₁₁F₃N₂O₂S, with a molecular weight of 352.33 g/mol . The compound is listed in the PubChem database (SID 87458449) and is commercially supplied as a research-grade chemical by multiple vendors, typically at 95–98% purity . Its structural features—a heterocyclic isoxazole core, a thiophene ring, and a metabolically stabilizing trifluoromethyl group—make it a relevant scaffold in medicinal chemistry screening campaigns [2].

Why 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Cannot Be Replaced by Close Isoxazole Analogs


Generic substitution within the isoxazole-acetamide class is unreliable due to the specific pharmacophoric contribution of the 5-(thiophen-2-yl) group and the N-(3-(trifluoromethyl)phenyl) moiety. Published structure-activity relationship (SAR) studies on related isoxazole series show that the presence and position of the trifluoromethyl substituent dramatically alter anti-cancer potency; for example, a 4-(trifluoromethyl)isoxazole analog (2g) was approximately 8-fold more potent than its non-fluorinated counterpart (IC₅₀ 2.63 μM vs. 19.72 μM against MCF-7 cells) [1]. Similarly, the replacement of the thiophene ring with a phenyl group in isoxazole-3-acetamide scaffolds leads to significant changes in target engagement, as documented in EPAC1 inhibitor programs where subtle heterocycle modifications shifted IC₅₀ values by an order of magnitude [2]. Without direct comparative data for this specific compound, the established class-level evidence demonstrates that seemingly minor structural deviations can lead to substantial differences in biological activity, making precise structural matching essential for reproducible experimental outcomes.

Quantitative Comparative Evidence for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Against In-Class Analogs


Absence of Published Head-to-Head Biological Activity Data for CAS 946316-89-8

A systematic search of the peer-reviewed literature, patent databases (including USPTO, WIPO, and Google Patents), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) conducted up to May 2026 did not yield any primary research article, patent, or deposited bioactivity record that directly measures a biological endpoint (e.g., IC₅₀, Kd, EC₅₀, or % inhibition) for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 946316-89-8) [1][2]. The compound is registered in the PubChem Substance database (SID 87458449) and appears in several commercial chemical vendor catalogs, but none of these listings contain experimentally determined potency, selectivity, or pharmacokinetic data [1]. Consequently, no head-to-head quantitative comparison can be made with any structurally related analog at this time.

Data Availability Primary Literature Gap Medicinal Chemistry

Class-Level Potency Gain Conferred by the Trifluoromethyl Group in Isoxazole Anti-Cancer Agents

In a 2024 study, the introduction of a trifluoromethyl group at the 4-position of the isoxazole ring increased anti-cancer potency approximately 7.5-fold against the MCF-7 breast cancer cell line (compound 2g: IC₅₀ = 2.63 μM vs. non-fluorinated analog 14: IC₅₀ = 19.72 μM) [1]. Although this study examined 4-(trifluoromethyl)isoxazoles rather than the N-(3-(trifluoromethyl)phenyl)acetamide scaffold of the target compound, it provides class-level evidence that the trifluoromethyl substituent is a critical driver of cytotoxic activity in isoxazole-based molecules. The target compound's 3-(trifluoromethyl)phenyl group may confer similar potency enhancements relative to non-fluorinated phenyl analogs, though this hypothesis remains experimentally unverified for CAS 946316-89-8.

Trifluoromethyl Effect Anti-cancer Activity SAR

Structural Differentiation from EPAC1 Inhibitor Scaffolds: Isoxazole-3-acetamide vs. Acetohydrazonoyl Cyanide Series

The target compound's isoxazole-3-acetamide scaffold differs fundamentally from the 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide scaffold of the potent EPAC1 antagonists described in US Patent 11,124,489 and associated publications [1][2]. In the patent series, compound 32 (NY0561) exhibited an IC₅₀ of 2,200–3,000 nM against EPAC1, while other analogs ranged from 3,300 to 15,800 nM depending on halogen substitution patterns [1]. The target compound lacks the hydrazonoyl cyanide warhead and the benzo[d]isoxazole moiety present in these validated EPAC1 inhibitors, meaning it occupies a distinct chemical space. For researchers seeking an EPAC1-unrelated isoxazole probe, the target compound's scaffold divergence from the EPAC1 chemotype is a positively distinguishing feature.

EPAC1 Antagonist Scaffold Comparison Isoxazole

Recommended Application Scenarios for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Based on Available Evidence


Use as a Synthetic Intermediate in Isoxazole Library Synthesis

The compound's well-defined structure and commercial availability (95–98% purity) make it suitable as a building block for generating diverse isoxazole-acetamide libraries. The thiophene and trifluoromethylphenyl groups provide synthetic handles for further derivatization. As established in Section 3, no biological data constrains its use, allowing researchers to employ it as a versatile intermediate without concern for pre-existing target engagement profiles .

In-House Primary Screening Against Cancer Cell Lines

Based on the class-level evidence that trifluoromethyl-substituted isoxazoles exhibit markedly enhanced anti-cancer activity (Section 3, Evidence Item 2), this compound is a rational inclusion in anti-cancer screening decks. Its 3-(trifluoromethyl)phenyl group aligns with the potency-enhancing CF₃ pharmacophore, while its untested status offers the opportunity to discover novel activity against under-explored targets [1].

Negative Control or Orthogonal Scaffold for EPAC1-Focused Research

As detailed in Section 3 (Evidence Item 3), the compound lacks the hydrazonoyl cyanide warhead and benzo[d]isoxazole core of known EPAC1 inhibitors. It can therefore serve as an orthogonal scaffold control in experiments designed to confirm EPAC1-dependent phenotypes, helping to rule out non-specific isoxazole effects [2].

Quote Request

Request a Quote for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.